molecular formula C17H16O2 B6346621 (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1663469-50-8

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B6346621
CAS RN: 1663469-50-8
M. Wt: 252.31 g/mol
InChI Key: SZEUCCDVHSPJLI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as MMPP, is a synthetic organic compound that has been studied for its potential applications in various scientific fields, such as drug design, biochemical research, and lab experiments.

Mechanism of Action

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is believed to modulate the activity of certain enzymes by binding to their active sites and inhibiting their activity. In the case of COX-2, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the synthesis of prostaglandins. In the case of cytochrome P450, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of various compounds. In the case of monoamine oxidase, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one binds to the enzyme's active site and prevents it from catalyzing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects
(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. In studies involving mice, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce inflammation and pain. In studies involving rats, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of reactive oxygen species. In studies involving human cells, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages and limitations for lab experiments. One advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively easy to synthesize in the laboratory. Another advantage is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively stable and has a long shelf life. One limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is relatively expensive to purchase. Another limitation is that (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one include further research into its potential applications in drug design, biochemical research, and lab experiments. Additionally, further research could be done to explore the biochemical and physiological effects of (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in various organisms. Furthermore, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to modulate the activity of other enzymes and proteins. Finally, research could be done to explore the potential for (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one to be used in other applications, such as food and cosmetics.

Synthesis Methods

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using several different methods. One method involves the reaction of 2-methylphenylacetaldehyde with 3-methoxyphenylmagnesium bromide. This reaction produces an intermediate, which is then reacted with 3-methoxybenzaldehyde to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. Another method involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylacetaldehyde, which produces an intermediate that is then reacted with 3-methoxyphenylmagnesium bromide to yield (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one.

Scientific Research Applications

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. In the field of drug design, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In biochemical research, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In lab experiments, (2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been used to study the effects of various compounds on enzymatic activity.

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEUCCDVHSPJLI-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

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